molecular formula C22H26FN3O4S B2787328 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide CAS No. 898415-30-0

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide

Cat. No.: B2787328
CAS No.: 898415-30-0
M. Wt: 447.53
InChI Key: YGAFFSWNMRAVSK-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a sulfonylation reaction, where a fluorophenyl sulfonyl chloride reacts with the piperidine derivative.

    Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and o-toluidine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

    Reduction: Reduction reactions may target the sulfonyl group or the oxalamide moiety.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used to study receptor interactions, enzyme inhibition, or cellular pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperidine ring could facilitate passage through biological membranes. The oxalamide moiety may play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide
  • N1-(2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Uniqueness

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and binding interactions compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-6-2-3-8-20(16)25-22(28)21(27)24-14-13-18-7-4-5-15-26(18)31(29,30)19-11-9-17(23)10-12-19/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAFFSWNMRAVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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